B1191818 OBP-801

OBP-801

カタログ番号 B1191818
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

科学的研究の応用

1. Anti-Neuroblastoma Activity OBP-801, a novel histone deacetylase inhibitor, has demonstrated significant anti-neuroblastoma activity both in vitro and in vivo. It has been effective against various human neuroblastoma cell lines, inducing G2/M phase arrest through the p21 pathway and triggering apoptosis. This suggests its potential as a promising therapeutic agent for neuroblastoma treatment (Kaneda et al., 2022).

2. Effectiveness Against Rhabdoid Tumors OBP-801 has shown to induce apoptosis in rhabdoid tumors by epigenetically releasing the silencing of NOXA, an apoptosis mediator. This finding highlights its therapeutic potential for treating rhabdoid tumors (Sugimoto et al., 2020).

3. Application in Rhabdomyosarcoma Research on rhabdomyosarcoma, an aggressive pediatric cancer, revealed that OBP-801 can induce M-phase arrest and apoptosis in rhabdomyosarcoma cells. This positions OBP-801 as a potential treatment option for this type of cancer (Tomoyasu et al., 2018).

4. Impact on Prostate Cancer In prostate cancer, OBP-801 was found to suppress the androgen receptor via miR-320-mediated suppression, contributing to tumor cell growth suppression. This suggests its utility in AR-positive prostate cancer treatment, regardless of androgen dependency (Sato et al., 2016).

5. Efficacy in Myxofibrosarcoma OBP-801 has demonstrated effectiveness in myxofibrosarcoma by inhibiting cell growth and inducing apoptosis. It also showed enhanced effects when combined with other inhibitors, indicating its potential as a novel treatment for this cancer (Kawarazaki et al., 2020).

6. Synergistic Effects in Endometrial Carcinoma A study on endometrial carcinoma revealed that the combination of OBP-801 with a PI3K inhibitor synergistically induces apoptosis and suppresses tumor growth. This combination is proposed as a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).

7. Role in Glaucoma Filtration Surgery OBP-801 has shown potential in improving outcomes in glaucoma filtration surgery by inhibiting fibrosis and maintaining filtering blebs, suggesting its applicability in ophthalmic procedures (Yamamoto et al., 2020).

8. Potential in Renal Cell Carcinoma Treatment The combination of OBP-801 with LY294002, a PI3K inhibitor, has been found to induce apoptosis and inhibit cell growth in renal cell carcinoma, highlighting its promise as a treatment for this cancer type (Yamada et al., 2013).

特性

外観

Solid powder

同義語

OBP-801;  OBP 801;  OBP801.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。